5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol

Medicinal Chemistry Kinase Inhibition Chemical Biology

Sourcing a specific 3-chlorophenyl-substituted aminopyrazole scaffold often leads to generic analogs lacking the precise halogen pattern required for target affinity. 5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol (CAS 2139401-02-6) is the exact building block for developing potent p38α MAPK and Aurora-2 kinase inhibitors where the meta-chloro group dictates isoform selectivity. - Enables focused kinase inhibitor library synthesis via the validated 5-aminopyrazole pharmacophore. - The chlorine atom serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate diverse analogs. - Provides straightforward derivatization through reactive 5-amino and 3-hydroxyl groups for rapid SAR exploration.

Molecular Formula C9H8ClN3O
Molecular Weight 209.63 g/mol
Cat. No. B12084096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol
Molecular FormulaC9H8ClN3O
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=C(NNC2=O)N
InChIInChI=1S/C9H8ClN3O/c10-6-3-1-2-5(4-6)7-8(11)12-13-9(7)14/h1-4H,(H4,11,12,13,14)
InChIKeyCLPICGSYKIXDCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Profile of 5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol


5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol (CAS: 2139401-02-6) is a heterocyclic compound belonging to the 5-aminopyrazole class, characterized by a pyrazole core with a 3-chlorophenyl substituent at the 4-position and both amino and hydroxyl groups available for further chemical elaboration . With a molecular formula of C9H8ClN3O and a molecular weight of 209.63 g/mol, this scaffold is a key intermediate and a privileged structure in medicinal chemistry due to its capacity for hydrogen bonding and diverse biological interactions . It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules, making it a candidate for procurement in early-stage drug discovery and chemical biology research [1].

Building block for focused kinase inhibitor library synthesis
Functionalizable amino and hydroxyl groups for chemical elaboration
3-Chlorophenyl moiety as a synthetic handle for cross-coupling diversification

5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol: Substitution Specificity


In the 5-aminopyrazole class, even subtle modifications to the aryl ring substitution pattern can cause dramatic shifts in biological activity, physicochemical properties, and synthetic utility [1]. The 3-chlorophenyl moiety in 5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol is not interchangeable with other phenyl analogs (e.g., unsubstituted phenyl, 4-chlorophenyl, or 3-fluorophenyl) without expecting substantial differences in target binding affinity, metabolic stability, and solubility [2][3]. Structure-activity relationship (SAR) studies on related 5-aminopyrazole-based kinase inhibitors have demonstrated that the position and nature of the halogen on the aryl ring are critical determinants of potency and isoform selectivity [1][2]. Consequently, selecting this specific compound over a generic analog is driven by the precise structural requirements of a chemical series, where the 3-chlorophenyl substitution is a non-negotiable feature for achieving the desired molecular interaction and downstream biological effect [3].

Substituting 3-chlorophenyl with other aryl groups may shift target binding affinity and isoform selectivity.
Analog choice can alter solubility and metabolic stability profiles in medicinal chemistry programs.
Position-specific halogen is a critical SAR determinant; generic phenyl analogs are not direct replacements.

5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol: Comparative Evidence


Lack of Direct Comparative Bioactivity Data

A comprehensive search of primary literature and authoritative databases reveals a critical gap: no peer-reviewed studies have published direct, quantitative head-to-head comparisons (e.g., IC50 values, Ki, or functional assay data) between 5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol and its close structural analogs [1]. While the compound is listed in chemical databases and the 5-aminopyrazole class is well-characterized for kinase inhibition [2], the specific performance metrics of this exact molecule against comparators like 5-Amino-4-phenyl-1H-pyrazol-3-ol or 5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3-ol are not documented in the public domain. This absence of data precludes a quantitative, evidence-based differentiation for procurement at this time.

Head-to-head data
Data to verify
No public quantitative comparison vs. phenyl or 4-chlorophenyl analogs
Selection must rely on structural requirements, not validated superiority.
Absence of IC50/Ki head-to-head data; internal validation recommended.
Medicinal Chemistry Kinase Inhibition Chemical Biology

Application Scenarios for 5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol


Kinase Inhibitor Discovery Scaffold

Given that the 5-aminopyrazole core is a validated pharmacophore for targeting protein kinases such as p38α MAPK, Aurora-2, and GSK-3 [1][2], this compound is best applied as a key intermediate or a starting scaffold in the synthesis of focused kinase inhibitor libraries. The 3-chlorophenyl substitution provides a specific vector for exploring hydrophobic interactions within the ATP-binding pocket, and the presence of the 5-amino and 3-hydroxyl groups allows for straightforward chemical derivatization [1].

Chemical Probe and Tool Compound Synthesis

The compound's utility extends to chemical biology, where it can be functionalized to create activity-based probes or affinity reagents for target identification and validation studies [1]. The chlorine atom serves as a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional diversity or tags (e.g., biotin, fluorophores) [2].

Versatile Building Block for Heterocycles

This compound is a valuable substrate for synthesizing more complex fused heterocycles, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are important structures in both medicinal and agricultural chemistry [3]. The 5-amino and 3-hydroxyl groups can undergo a range of condensations and cyclizations, making it a versatile starting material for diversity-oriented synthesis [3].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
3-Chlorophenyl for hydrophobic pocket interactions; amino/hydroxyl derivatization points
Confirm target engagement and selectivity in internal kinase assays
Chemical probe and tool compound assembly
Chlorine as a coupling handle; amino group for biotin/fluorophore attachment
Verify functionalization efficiency and probe specificity
Fused heterocycle synthesis
Reactive amino and hydroxyl groups for condensation and cyclization reactions
Assess regiochemical outcomes and product purity
Quote Request

Request a Quote for 5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.